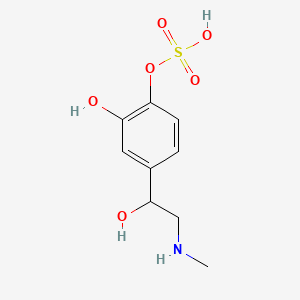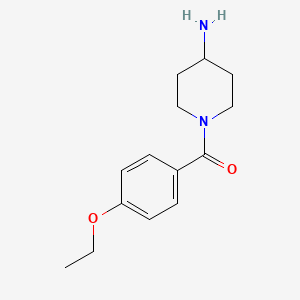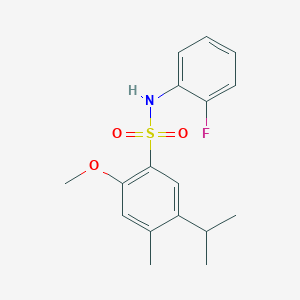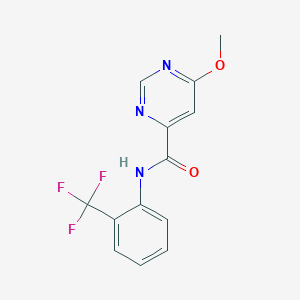
6-methoxy-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific compound and the reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure .
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from visnagenone and khellinone, closely related to the chemical structure , have shown significant analgesic and anti-inflammatory activities. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) enzymes, with some demonstrating high selectivity and efficacy in inhibiting COX-2, suggesting potential applications in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Herbicidal Activity
Derivatives of pyrimidines and triazines, which share a common structural motif with the compound of interest, have been synthesized and evaluated for their herbicidal activities. These studies have identified certain methoxy and trifluoromethyl substituents as enhancing herbicidal potency, underscoring the potential of such compounds in agricultural applications (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Diuretic Properties
Compounds with a similar pyrimidine framework have been investigated for their diuretic properties, offering a basis for new hypertension treatments. Polymorphic modifications of such compounds suggest variability in their pharmacological effects and stability, which is critical for drug development (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).
Inhibition of NF-kB and AP-1 Gene Expression
Research into N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a structurally similar compound, has revealed its potential in inhibiting NF-kB and AP-1 transcription factors. This suggests applications in treating diseases where these factors are implicated, such as inflammation and cancer (Palanki et al., 2000).
Antiviral Activity
Studies on 2,4-diamino-6-hydroxypyrimidines substituted at position 5 have shown significant antiviral activity, especially against retroviruses, indicating potential use in antiretroviral therapy. These findings highlight the importance of structural modifications in enhancing biological activity and selectivity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
DNA Base Recognition
Research into 2-methoxy-6-chloro-9-aminoacridine derivatives, which share common structural features with the compound of interest, has contributed to our understanding of hydrogen bonding in DNA base recognition. This has implications for the design of drugs targeting DNA interactions, such as anticancer and antibacterial agents (Gaugain, Markovits, Le Pecq, & Roques, 1981).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c1-21-11-6-10(17-7-18-11)12(20)19-9-5-3-2-4-8(9)13(14,15)16/h2-7H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGULUWCQAOITE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
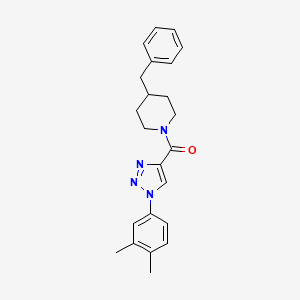
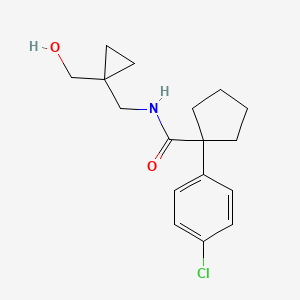
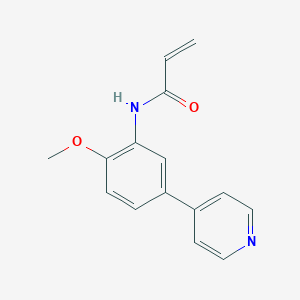
![5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2385257.png)
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2385258.png)
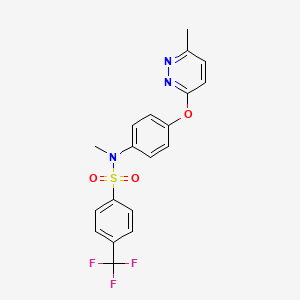
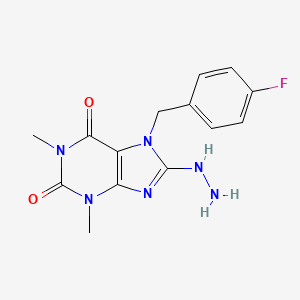
![5-bromo-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2385262.png)

